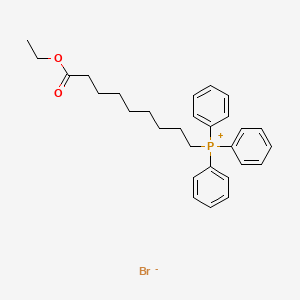
Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide is a chemical compound with the molecular formula C29H36BrO2P. It is a member of the phosphonium salts, which are characterized by the presence of a positively charged phosphorus atom. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphine ligands and catalysts.
Biology: The compound can be used in the study of biological membranes and ion transport.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide involves the interaction of the positively charged phosphorus atom with various molecular targets. This interaction can lead to the formation of stable complexes, which can then participate in various chemical reactions. The compound can also act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in organic synthesis.
Tetraphenylphosphonium bromide: Another phosphonium salt with similar properties.
Hexadecyltriphenylphosphonium bromide: A phosphonium salt with a longer alkyl chain.
Uniqueness
Phosphonium, (9-ethoxy-9-oxononyl)triphenyl-, bromide is unique due to its specific alkyl chain length and the presence of an ethoxy group. This structural feature can influence its reactivity and solubility, making it suitable for specific applications in organic synthesis and material science.
Properties
CAS No. |
143521-74-8 |
|---|---|
Molecular Formula |
C29H36BrO2P |
Molecular Weight |
527.5 g/mol |
IUPAC Name |
(9-ethoxy-9-oxononyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H36O2P.BrH/c1-2-31-29(30)24-16-5-3-4-6-17-25-32(26-18-10-7-11-19-26,27-20-12-8-13-21-27)28-22-14-9-15-23-28;/h7-15,18-23H,2-6,16-17,24-25H2,1H3;1H/q+1;/p-1 |
InChI Key |
KFBGFOKKSSIPPT-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,6-Bis[(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,3-diol](/img/structure/B12555829.png)
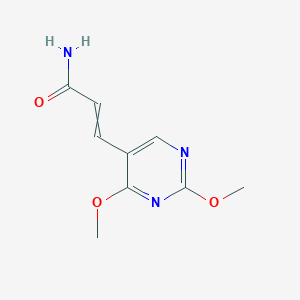


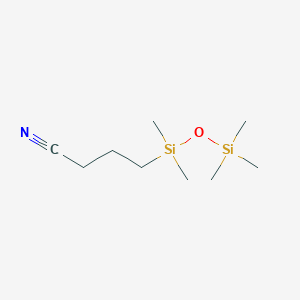
![3,3-Bis[2-(methoxymethyl)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B12555849.png)

![4-[(2-Chloroquinazolin-4-yl)amino]benzoic acid](/img/structure/B12555861.png)

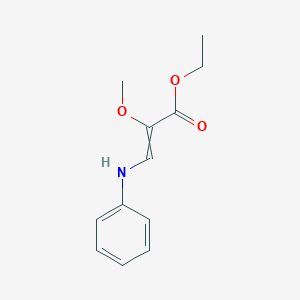
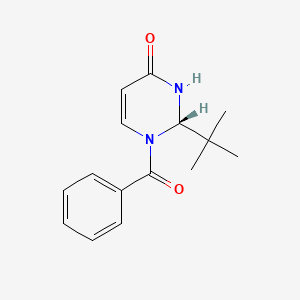
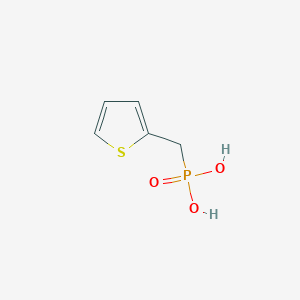
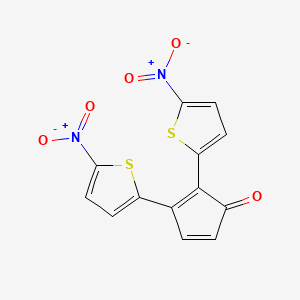
![3-Pentanone, 2-methyl-1-[[tris(1-methylethyl)silyl]oxy]-, (2S)-](/img/structure/B12555920.png)
